molecular formula C14H12N2O B2870808 4-(benzyloxy)-1H-1,3-benzodiazole CAS No. 116345-20-1

4-(benzyloxy)-1H-1,3-benzodiazole

Cat. No.: B2870808
CAS No.: 116345-20-1
M. Wt: 224.263
InChI Key: SMRNKUZWECPXHV-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the 4-position of the benzodiazole core. This compound belongs to a class of heterocyclic molecules with significant pharmacological and chemical relevance due to their structural mimicry of nucleotides, particularly adenine in DNA . Its synthesis typically involves nucleophilic substitution or coupling reactions under catalytic conditions. For example, benzyloxy-substituted analogs are synthesized via click chemistry or Suzuki-Miyaura coupling, as evidenced by derivatives like 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole (CAS 2620-81-7) . Physical properties such as melting points (e.g., 197.3–198.1 °C for compound 16b in ) and spectroscopic data (¹H/¹³C NMR, IR) confirm structural integrity and purity . Potential applications include antiviral, antifungal, and anticancer agents, aligning with the broad bioactivity of benzimidazoles .

Properties

IUPAC Name

4-phenylmethoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)9-17-13-8-4-7-12-14(13)16-10-15-12/h1-8,10H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRNKUZWECPXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116345-20-1
Record name 4-(benzyloxy)-1H-1,3-benzodiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)-1H-1,3-benzodiazole typically involves the reaction of 4-hydroxybenzaldehyde with o-phenylenediamine in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the benzodiazole ring. The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl chloride under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Benzyloxy)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Analogs with Varying Aryl Substituents

Substituents on the benzodiazole core significantly influence physicochemical and biological properties. Key analogs include:

Compound Substituents Melting Point (°C) Key Properties/Activities Reference
4-(Benzyloxy)-1H-1,3-benzodiazole 4-OCH₂C₆H₅ (benzyloxy) N/A Base structure for comparison
9a–9e () Thiazole-triazole-acetamide hybrids 113–198 Variable α-glucosidase inhibition
1-(Benzyloxy)-2-(4-Cl-Ph)-6-NO₂-1H-benzimidazole 4-Cl, 6-NO₂, 1-OCH₂C₆H₅ N/A Antiviral potential
2-(Cl-methyl)-1-[4-(isopropoxy)Ph]-1H-benzodiazole Cl-methyl, 4-isopropoxy N/A Reactivity in further substitutions

Key Findings :

  • Electron-withdrawing groups (e.g., -NO₂, -Br in 9c and 17) enhance binding affinity in docking studies, as seen in compound 9c’s superior α-glucosidase inhibition .
  • Benzyloxy vs. methoxy: 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole (CAS 2620-81-7) shows enhanced solubility compared to non-alkoxy analogs, critical for bioavailability .

Hydroxy-Phenyl Benzimidazoles

Hydroxy-substituted analogs (e.g., 2-(4-hydroxy-phenyl)-1H-benzimidazole) exhibit distinct hydrogen-bonding capabilities, influencing solubility and target interactions.

Triazole and Thiazole Hybrids

Integration of triazole/thiazole moieties (e.g., compounds 9a–9e in ) introduces additional hydrogen-bonding sites. For instance:

  • Compound 9c : Bromophenyl-thiazole substitution yields 72% α-glucosidase inhibition at 100 µM, outperforming fluorophenyl (9b) and methylphenyl (9d) analogs .

Spectroscopic and Computational Insights

  • NMR/IR Data : Benzyloxy groups in this compound produce characteristic shifts (e.g., ¹H NMR: δ 5.2 ppm for -OCH₂Ph) .
  • DFT Calculations : Substituent effects on electron density correlate with bioactivity; electron-deficient aryl groups enhance target binding .

Biological Activity

4-(Benzyloxy)-1H-1,3-benzodiazole (CAS No. 116345-20-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzodiazole core substituted with a benzyloxy group. The structural formula can be represented as follows:

C14H12N2O\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}

This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that benzodiazole derivatives can possess significant antibacterial and antifungal properties. The presence of the benzyl group enhances hydrophobic interactions, which may contribute to increased membrane permeability and subsequent antimicrobial effects .
  • Anticancer Potential : Compounds with similar structures have been evaluated for their anticancer activity. The benzodiazole moiety is known for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes involved in DNA replication and repair, which is crucial for cancer cell proliferation .
  • Membrane Disruption : The hydrophobic nature of the benzyloxy group may facilitate the disruption of microbial membranes, leading to cell lysis and death .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various benzodiazole derivatives against common pathogens. The results indicated that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

PathogenMIC (µg/mL)Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus3216 (Penicillin)
Escherichia coli6425 (Ciprofloxacin)
Candida albicans16500 (Griseofulvin)

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it exhibited an IC50 value of 25 µM against human breast cancer cells (MCF-7), indicating significant cytotoxicity compared to untreated controls .

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